Product packaging for Dibenzo[a,l]pentacene(Cat. No.:CAS No. 227-09-8)

Dibenzo[a,l]pentacene

Cat. No.: B1362538
CAS No.: 227-09-8
M. Wt: 378.5 g/mol
InChI Key: XSTMLGGLUNLJRY-UHFFFAOYSA-N
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Description

Dibenzo[a,l]pentacene (CAS 227-09-8) is a polycyclic aromatic hydrocarbon of significant interest in the field of organic electronics. Its extended, conjugated π-system classifies it as a p-type organic semiconductor, making it a valuable material for research and development in organic thin-film transistors (OFETs) . Studies on the closely related parent compound, pentacene, have demonstrated its utility in organic photovoltaic cells and as the active medium in masers . When fabricated into OFETs via vacuum deposition, this compound (also referred to as trans-DBPen) has shown field-effect hole mobilities of up to 0.44 cm² V⁻¹ s⁻¹ and high on/off ratios of up to 10⁷, highlighting its potential for high-performance electronic devices . Researchers value this compound for its fundamental semiconductor properties. It is supplied as a red to dark red crystalline powder with a high molar extinction coefficient (≥ 53,000 in Toluene at 344-350 nm) . The compound has a molecular weight of 378.46 g/mol and a calculated density of 1.3±0.1 g/cm³ . It is essential to handle this material with care; it is air and light sensitive and should be stored in a cool, dark place under inert gas . Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H18 B1362538 Dibenzo[a,l]pentacene CAS No. 227-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene
Source PubChem
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InChI

InChI=1S/C30H18/c1-3-7-27-19(5-1)9-11-21-13-23-16-26-18-30-22(12-10-20-6-2-4-8-28(20)30)14-24(26)15-25(23)17-29(21)27/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTMLGGLUNLJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC5=C(C=C6C=CC7=CC=CC=C7C6=C5)C=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177225
Record name Dibenzo(a,l)pentacene
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Molecular Weight

378.5 g/mol
Source PubChem
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CAS No.

227-09-8
Record name Dibenzo[a,l]pentacene
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Record name Dibenzo(a,l)pentacene
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Record name Dibenzo[a,l]pentacene
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Record name Dibenzo(a,l)pentacene
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Record name Dibenzo[a,l]pentacene
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Electronic Structure and Quantum Chemical Characterization of Dibenzo A,l Pentacene Systems

Frontier Molecular Orbital Analysis

Comprehensive research findings specifically detailing the frontier molecular orbital analysis, including HOMO-LUMO energy levels and phase and nodal properties for Dibenzo[a,l]pentacene, were not available in the cited sources. Similarly, information regarding the diradical character and non-benzenoid coupling motifs for this specific compound could not be located.

Electronic Band Structure Calculations and Density of States

Specific studies on the electronic band structure and density of states for this compound were not identified in the provided search results. Research in these areas has predominantly focused on the parent compound, pentacene (B32325), and its other derivatives.

Excitonic Properties and Dynamics

The excitonic properties of this compound (DBP) are a subject of significant interest, particularly in its crystalline form where intermolecular interactions play a crucial role. In crystalline DBP, the S₀ → S₁ excitation is shifted to a lower energy by 0.25 eV compared to its state in solution due to solid-state polarization effects. rsc.org The optoelectronic properties are primarily governed by excitons, which can be described as bound electron-hole pairs. nih.gov The excitonic behavior in DBP is complex, involving a significant admixture of Frenkel excitons, charge-transfer (CT) excitons, and vibrational modes. nih.govacs.org This mixing is essential for a complete understanding of its photophysical properties, including the observed Davydov splitting. nih.govacs.org

Davydov Splitting

In single crystals of this compound, the presence of symmetrically inequivalent molecules within the crystal's unit cell leads to a well-resolved Davydov splitting of the lowest-energy exciton (B1674681). rsc.orgnih.govacs.org This phenomenon is a direct consequence of the intermolecular electronic interactions in the solid state.

Interactive Data Table: Davydov Splitting in this compound Single Crystal

ParameterValueUnitSource(s)
Overall Davydov Splitting (DS)~110meV acs.org, nih.gov
Lower Davydov Component (a-axis polarized)2.09eV rsc.org
Higher Davydov Component (c-axis polarized)2.20eV acs.org
Energy Difference (ΔE)0.11eV rsc.org

Exciton Dispersion

In molecular crystals like this compound, the interaction between individual molecules leads to the delocalization of excited states, forming excitons that can propagate through the crystal lattice. The energy of these excitons is dependent on their momentum, a relationship described by the exciton dispersion.

Momentum-dependent electron energy-loss spectroscopy (EELS) measurements on this compound single crystals have revealed a distinct exciton dispersion. The first excitations in the crystal show a clear dependence on the momentum vector, similar to observations in related oligoacenes like pentacene and tetracene. Analysis of this dispersion provides insights into the strength of intermolecular electronic coupling.

A key feature of the exciton structure in this compound is the Davydov splitting, which arises from the presence of multiple, inequivalent molecules within the crystal's unit cell. For this compound, a Davydov splitting of approximately 110 meV has been observed through optical absorption measurements as a function of light polarization in the ac plane of the crystals. This splitting is a direct measure of the interaction between the transition dipole moments of the constituent molecules.

A simplified one-dimensional model has been used to analyze the exciton dispersion in this compound. This analysis indicates that the electron- and hole-transfer integrals are smaller in this compound compared to its linear counterpart, pentacene. This reduction in intermolecular electronic coupling has significant implications for charge and energy transport in this material.

Frenkel and Charge-Transfer Excitons

The excitonic states in molecular crystals are typically described as a mixture of two fundamental types: Frenkel excitons and charge-transfer (CT) excitons. Frenkel excitons are characterized by the electron and hole being localized on the same molecule, while in CT excitons, the electron and hole reside on adjacent molecules.

In this compound, the nature of the excitonic states is complex, with evidence for a significant admixture of both Frenkel and CT character. The spectral weight distribution in the momentum-dependent EELS spectra is strongly influenced by the momentum vector. This observation points to a momentum-dependent mixing of Frenkel excitons, charge-transfer excitons, and vibrational modes.

Singlet Fission Mechanisms

Singlet fission is a process in which a singlet exciton (S₁) generated by photoexcitation is rapidly converted into two triplet excitons (2 x T₁). This phenomenon is of great interest for photovoltaic applications as it has the potential to significantly enhance the efficiency of solar cells. For singlet fission to be energetically favorable, the energy of the singlet state must be at least twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)).

The mechanism of singlet fission in this compound is attributed to the cooperative intermolecular interactions that become significant in the solid state. These interactions facilitate the rapid conversion of the initial singlet exciton into the correlated triplet pair state. The high efficiency of this process, coupled with the enhanced photostability of this compound compared to linear pentacene, makes it a promising candidate for singlet fission-based photovoltaic devices.

PropertyValue
Singlet Fission Time Constant~5.2 ps
Singlet Fission YieldNear-unity
Triplet Dissociation TimescaleHundreds of picoseconds

Non-Linear Optical Properties

At present, there is a lack of specific experimental or theoretical data in the scientific literature concerning the non-linear optical properties of this compound. While research has been conducted on the non-linear optical properties of related polycyclic aromatic hydrocarbons, these findings cannot be directly extrapolated to this compound due to the strong dependence of these properties on molecular structure and symmetry. Further investigation is required to characterize the non-linear optical response of this specific compound.

Molecular Packing and Crystal Engineering of Dibenzo A,l Pentacene Systems

Crystal Structure Determination (e.g., Single-Crystal X-ray Diffraction)

The primary technique for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal is single-crystal X-ray diffraction (SC-XRD). This powerful analytical method provides detailed information on unit cell dimensions, space group symmetry, and the specific coordinates of each atom, which is fundamental to understanding the structure-property relationships in dibenzo[a,l]pentacene systems.

For instance, the crystal structure of unsubstituted pentacene (B32325) has been extensively studied, revealing multiple polymorphic forms. One common polymorph crystallizes in a triclinic system with the space group P-1. mdpi.com The specific lattice parameters can vary depending on the crystallization conditions. For example, a thin film phase of pentacene grown on silicon oxide was found to have the lattice parameters a = 5.92 Å, b = 7.59 Å, c = 15.61 Å, α = 81.5°, β = 87.2°, and γ = 89.7°. aps.org

The introduction of substituents to the this compound core can significantly alter the crystal packing. SC-XRD studies on functionalized pentacenes, such as 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene), have been crucial in understanding how bulky side groups can modify the intermolecular arrangement from the traditional herringbone motif to a two-dimensional π-stacking arrangement. mdpi.com Similarly, the crystal structure of 5,10-diiododibenzo[a,e]pentalene, a related dibenzopentalene derivative, was determined to be in the orthorhombic space group Pbca, providing essential data for analyzing its packing structure. researchgate.net

The table below summarizes crystallographic data for pentacene and a related derivative, illustrating the type of information obtained from single-crystal X-ray diffraction.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Pentacene (thin film phase)TriclinicP-15.927.5915.6181.587.289.7
5,10-Diiododibenzo[a,e]pentaleneOrthorhombicPbca---909090

Intermolecular Interactions and Packing Motifs

The solid-state structure of this compound systems is dictated by a variety of non-covalent intermolecular interactions. These forces, though individually weak, collectively determine the molecular packing motif, which in turn governs the electronic coupling between adjacent molecules and, therefore, the charge transport efficiency.

π-π stacking is a crucial interaction in conjugated systems, where the face-to-face arrangement of aromatic rings facilitates orbital overlap for efficient charge transport. In many substituted pentacene derivatives, this interaction is the dominant packing force. The interplanar distance between stacked pentacene units is a key parameter, with typical distances being around 3.4 Å, which is close to the van der Waals radius. researchgate.net For example, in a series of 6,13-disubstituted pentacenes with functionalized ethyne units, the interplanar distance was consistently found to be 3.41 ± 0.03 Å. researchgate.net

The degree of π-orbital overlap is highly sensitive to the nature and size of the substituents. Strategic derivatization can enhance π-stacking. For instance, the introduction of triisopropylsilylethynyl (TIPS) groups at the 6 and 13 positions of pentacene promotes a two-dimensional columnar stacking with significant overlap of the pentacene rings, leading to an interplanar spacing of 3.47 Å. mdpi.com This enhanced π-π interaction is a key factor in the improved electronic properties of TIPS-pentacene compared to the parent compound. researchgate.net The projected π-surface overlap in some derivatives can vary from 20% to nearly 40% depending on the substituent. researchgate.net

DerivativeInterplanar Distance (Å)π-Surface Overlap (%)
6,13-disubstituted pentacenes (general)3.41 ± 0.03-
6,13-bis(triisopropylsilylethynyl)pentacene3.47-
tert-butyldimethylsilyl derivative-~20
Phenyl derivative-~40

Unsubstituted pentacene and many of its derivatives adopt a herringbone packing motif, characterized by an edge-to-face arrangement of adjacent molecules. mdpi.comdntb.gov.ua This packing minimizes π-π overlap along the stacking axis, which can be detrimental to charge transport. mdpi.com The herringbone packing angle, defined as the angle between the planes of two adjacent, non-equivalent molecules, is a characteristic feature of this arrangement. dntb.gov.uaresearchgate.net For pentacene, this angle is approximately 52°. rsc.org

While the herringbone structure is common, it is often seen as a motif to be overcome in the design of high-performance organic semiconductors. The goal of much synthetic effort is to disrupt these edge-to-face interactions by introducing substituents that favor co-facial π-stacking. mdpi.com However, in some systems, such as certain dialkylated dibenzo[a,h]anthracenes, a layered herringbone structure is maintained and can still result in high carrier mobility. In one such derivative, C12-DBA-C12, the herringbone angle between adjacent π-cores was found to be 54.56°. rsc.org

The introduction of long alkyl chains as substituents can lead to more complex packing arrangements, such as interdigitated structures. In this motif, the aromatic cores and the alkyl chains of adjacent molecules interpenetrate. An example of this is seen in a derivative of dibenzo[a,h]anthracene with pentyl-cyclohexyl side chains (Cy5-DBA-Cy5). rsc.org This compound exhibits a unique antiparallel π-core-alkyl-interdigitated packing motif. rsc.org In this arrangement, the π-cores and the alkyl moieties interdigitate in opposite directions, leading to an almost complete displacement between adjacent π-cores. rsc.org This type of packing is influenced by C–H···π interactions between the cyclohexyl groups and the dibenzoanthracene cores. rsc.org Such interdigitation can significantly impact film-forming properties and charge transport pathways. rsc.org

Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. It has emerged as a powerful tool in crystal engineering to direct molecular assembly. In the context of this compound-related systems, halogen bonding can play a significant role in the solid-state packing.

A pertinent example is found in the crystal structure of 5,10-diiododibenzo[a,e]pentalene. In its packing structure, intermolecular iodine···iodine contacts of 3.913(3) Å are observed. researchgate.net This distance is shorter than the sum of the van der Waals radii of two iodine atoms (3.96 Å), indicating a significant attractive interaction. researchgate.net These interactions are classified as type II halogen bonds and result in the formation of zigzag chains of iodine atoms within the crystal lattice. researchgate.net The introduction of iodine into pentacene thin films has also been studied, where at low doping levels, iodide ions intercalate between the pentacene layers. mdpi.com

CompoundInteraction TypeInteratomic Distance (Å)
5,10-Diiododibenzo[a,e]pentaleneIodine···Iodine (Type II Halogen Bond)3.913(3)

C-H···π interactions are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system serves as the acceptor. These interactions are ubiquitous in the crystal structures of aromatic molecules and play a crucial role in stabilizing specific packing motifs.

Influence of Substituents on Molecular Arrangement

The solid-state arrangement of polycyclic aromatic hydrocarbons is profoundly influenced by the nature of their peripheral substituents. These chemical modifications can steer the intermolecular packing motifs, which in turn dictate the material's electronic properties. Aryl and alkyl substitutions, for instance, have a considerable effect on the solid-state arrangement of acene molecules.

In a study of unsymmetrically substituted pentacenes, X-ray crystallography revealed that the orientation of aryl groups relative to the pentacene core is a key determinant of the packing structure. beilstein-journals.org For example, an anthracenyl substituent can orient itself nearly perpendicular to the pentacene skeleton, leading to a two-dimensional "bricklayer" arrangement of the pentacene cores with significant π-π overlap and interplanar distances around 3.46 Å to 3.52 Å. beilstein-journals.org In contrast, other substituents might lead to unusual arrangements not typically seen in pentacene derivatives. beilstein-journals.org While electronic communication between the pentacene core and the aryl substituents is often limited due to their orthogonal orientation, the packing is dramatically affected. beilstein-journals.org

The influence of alkyl chain substituents has been investigated in dibenzo[a,h]anthracene (DBA) derivatives, which serve as a structural analogue. The type of alkyl group can significantly alter the molecular arrangement. rsc.org

Linear Alkyl Chains : Symmetrically attaching linear n-dodecyl chains to the DBA core results in a 2D lamellar herringbone packing structure. rsc.orgrsc.org This type of packing is common for unsubstituted aromatic cores and is known to facilitate effective charge transport.

Ring-Containing Alkyl Chains : When a pentyl-cyclohexyl substituent is used, the molecular arrangement changes drastically. The packing motif becomes one where the π-cores and the alkyl chains are intertwined. This is driven by C–H···π interactions between the cyclohexyl groups and the aromatic cores of neighboring molecules, which can hinder the formation of effective π–π stacks. rsc.orgrsc.org

These findings demonstrate that strategic substitution is a powerful tool in crystal engineering to control the molecular arrangement and, consequently, the material's performance in electronic devices.

Substituent Type on Acene CoreResulting Packing MotifKey Intermolecular InteractionsReference
Anthracenyl2D Bricklayerπ–π stacking beilstein-journals.org
Linear n-dodecyl2D Lamellar Herringbonevan der Waals rsc.orgrsc.org
Pentyl-cyclohexylIntertwined π-cores and alkyl chainsC–H···π interactions rsc.orgrsc.org

Self-Assembly Mechanisms in Thin Films and Crystals

The spontaneous organization of molecules into ordered structures, or self-assembly, is a fundamental process in the formation of crystalline thin films. For this compound and related linear aromatic molecules, these mechanisms are sensitive to molecule-molecule and molecule-substrate interactions.

Unidirectional Molecular Ordering

Achieving long-range, one-dimensional (1D) unidirectional ordering is a significant goal in molecular self-assembly. A novel mechanism has been identified that produces highly regular patterns of molecular wires. For pentacene on a Cu(110) surface, annealing at 400 K results in the formation of molecular wires that are one molecule wide (15.6 Å) with a consistent wire-to-wire distance of approximately 28 Å. nih.govaps.org This self-assembly creates nanoscopic molecular structures with long-range order extending over several hundred nanometers. nih.govaps.org The underlying mechanism is considered to be general and applicable to other linear aromatic molecules, suggesting its relevance for systems like this compound. nih.govaps.org

Substrate-Mediated Repulsion Effects

The formation of unidirectional molecular rows is driven by a unique substrate-mediated repulsion mechanism. nih.govaps.org This effect arises from an oscillatory modulation of the adsorption energy on the metal substrate, which is related to charge-density waves associated with a surface state of the metal. nih.govaps.org This modulated energy landscape creates preferential adsorption sites and repulsive barriers, guiding the molecules to assemble into ordered, parallel rows with a specific periodicity. nih.govaps.org This demonstrates that the substrate is not a passive surface but an active component that directs the self-assembly process.

Solution/Solid Self-Assembly

Self-assembly from solution is a versatile method for creating crystalline organic materials. Soluble derivatives of acenes, including pentacene, can self-assemble in various organic solvents to form nano-fibers. researchgate.netepa.gov This process is driven by a combination of non-covalent interactions, such as π–π stacking and van der Waals forces, which weave a three-dimensional supramolecular network. researchgate.netepa.gov

Similarly, board-like dibenzo[fg,op]naphthacenes have demonstrated good self-assembly into one-dimensional belt-like nanostructures upon crystallization from solution. researchgate.netrsc.org The specific molecular shape and peripheral functional groups are critical in directing this 1D assembly. These solution-based self-assembly processes are essential for developing low-cost, scalable fabrication methods for organic electronic devices.

Crystallization Models (e.g., Two-Step Solid-State Crystallization, Ostwald Ripening)

The crystallization of organic molecules like pentacene can follow complex pathways. The transition from a disordered state to a crystalline solid is not always a direct, single-step process.

Two-Step Crystallization: In some systems, crystallization occurs in a two-step process. For instance, in the growth of large pentacene single crystals, a monolayer film may first form, which then acts as a template or "nanoseed" for subsequent bulk crystal growth. nih.gov This indicates that an intermediate, ordered phase can precede the formation of the final, stable crystal structure.

These models provide a framework for understanding and controlling the crystallization process, which is essential for achieving desired film morphologies and electronic properties.

Morphology and Crystallinity of Thin Films

The performance of organic thin-film devices is critically dependent on the morphology and crystalline quality of the active layer. Factors such as deposition conditions and molecular structure (via substituents) play a decisive role.

The deposition temperature is a critical parameter influencing the crystallinity of pentacene films. Films deposited at low temperatures (e.g., 77 K) tend to lack long-range order, while deposition at elevated temperatures promotes crystallization. nih.govresearchgate.net For pentacene films on polycrystalline copper, the size of crystallites increases significantly as the deposition temperature is raised from room temperature to 333 K, with crystallite sizes exceeding 100 nm. nih.govresearchgate.net These films often exhibit a fiber texture where the molecules are oriented standing up on the substrate. nih.govresearchgate.net However, the simultaneous presence of different molecular orientations, such as needle-like structures, can compromise the electronic properties of the film. nih.govresearchgate.net

As discussed previously, substituents have a profound impact. The choice of alkyl chains on dibenzo[a,h]anthracene directly translates to the quality of the resulting thin films. rsc.orgrsc.org

C12-DBA-C12 : With linear n-dodecyl chains, this derivative readily forms high-quality, uniaxially-oriented crystalline films. The well-ordered lamellar herringbone structure facilitates efficient charge transport, leading to high carrier mobility (up to 2.97 cm² V⁻¹ s⁻¹). rsc.orgrsc.org

Cy5-DBA-Cy5 : The pentyl-cyclohexyl-substituted version shows relatively poor film crystallinity and film-forming capacity. The intertwined packing hindered by C–H···π interactions leads to a less ordered film and consequently more moderate charge carrier mobility (around 0.45 cm² V⁻¹ s⁻¹). rsc.orgrsc.org

These results underscore the direct link between the molecular-level packing induced by substituents and the macroscopic morphology and electronic performance of the thin film. High degrees of molecular ordering and large, well-interconnected crystalline grains are generally required for optimal device performance. psu.edu

CompoundFilm MorphologyCrystallinityCarrier MobilityReference
PentaceneDendritic grainsHigh degree of molecular ordering at elevated deposition temperaturesUp to 0.7 cm²/V·s psu.edu
C12-DBA-C12Uniaxially-orientedHighUp to 2.97 cm²/V·s rsc.orgrsc.org
Cy5-DBA-Cy5Poor film-formingModerate~0.45 cm²/V·s rsc.orgrsc.org

Based on a thorough review of available scientific literature, a detailed article focusing solely on the advanced spectroscopic and microscopic characterization of this compound, as per the requested outline, cannot be generated at this time.

The search for specific research findings on this compound using the techniques of Scanning Tunneling Microscopy (STM), Scanning Tunneling Spectroscopy (STS), Atomic Force Microscopy (AFM), Low-Energy Electron Diffraction (LEED), Angle-Resolved Ultraviolet Photoelectron Spectroscopy (ARUPS), and Synchrotron Radiation Photoemission Spectroscopy did not yield sufficient data.

Current research accessible through searches is rich with information on the parent molecule, pentacene, as well as other dibenzo-fused polycyclic aromatic hydrocarbons such as dibenzo[a,h]thianthrene and dibenzo[a,l]pyrene. However, to adhere to the strict instructional requirement of focusing exclusively on this compound, it is not possible to provide a scientifically accurate and comprehensive article covering the specified analytical methods. The introduction of data from related but distinct compounds would violate the core constraints of the request.

Therefore, until specific studies on the advanced characterization of this compound become publicly available, the generation of the requested article with the required level of detail and accuracy is not feasible.

Advanced Spectroscopic and Microscopic Characterization of Dibenzo A,l Pentacene

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone analytical method for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, one can deduce the crystal lattice parameters, space group, and precise arrangement of atoms within the crystal structure.

Single-Crystal X-ray Diffraction

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and analyzing the structural properties of polycrystalline materials. This method provides information on lattice parameters and can be used for phase identification. However, similar to the single-crystal data, specific experimental powder X-ray diffraction patterns for Dibenzo[a,l]pentacene were not found in the reviewed literature.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its structure, bonding, and chemical environment. Techniques such as Infrared (IR) and Raman spectroscopy provide a molecular fingerprint, allowing for detailed structural characterization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to the excitation of its vibrational modes. The condensed-phase IR spectrum of this compound has been documented and is available through the Coblentz Society's collection in the NIST Chemistry WebBook. nist.gov The spectrum displays several characteristic absorption bands typical for polycyclic aromatic hydrocarbons.

The high-frequency region, above 3000 cm⁻¹, features bands associated with aromatic C-H stretching vibrations. The region between 1400 cm⁻¹ and 1650 cm⁻¹ typically corresponds to C=C stretching vibrations within the aromatic rings. pressbooks.pub The complex pattern of bands in the fingerprint region, generally below 1400 cm⁻¹, is due to various C-H in-plane and out-of-plane bending vibrations, as well as C-C skeletal vibrations. vscht.cz These bands are highly specific to the molecule's structure.

The table below summarizes the prominent absorption bands observed in the condensed-phase IR spectrum of this compound. nist.gov

Wavenumber (cm⁻¹)Transmittance (%)Probable Vibrational Assignment
~3050~60Aromatic C-H Stretching
~1610~55Aromatic C=C Skeletal Stretching
~1440~45Aromatic C=C Skeletal Stretching
~1250~70C-H In-plane Bending
~950~40C-H Out-of-plane Bending
~880~20C-H Out-of-plane Bending
~805~15C-H Out-of-plane Bending
~740~5C-H Out-of-plane Bending / Skeletal Deformation

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, often providing information that is weak or absent in IR spectra. Despite its utility for characterizing polycyclic aromatic hydrocarbons, a specific experimental or theoretical Raman spectrum for this compound has not been reported in the surveyed scientific literature.

Femtosecond Stimulated Raman Spectroscopy

Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced, ultrafast spectroscopic technique that provides vibrational spectra with high temporal and spectral resolution. nih.govresearchgate.net It is capable of probing the structural dynamics of molecules in excited electronic states and during chemical reactions on the femtosecond timescale. nih.gov This powerful technique has been applied to study photochemical and photophysical processes in various molecular systems. However, there are no published FSRS studies specifically focused on this compound in the available literature.

Optical Spectroscopy

Optical spectroscopy provides profound insights into the electronic structure and excited-state dynamics of this compound (DBPn). The nonlinear fusion of benzene (B151609) rings to the pentacene (B32325) core significantly alters its photophysical properties compared to its linear acene counterparts.

UV/Vis Absorption and Fluorescence Spectroscopy

The electronic absorption characteristics of this compound are highly sensitive to its physical state, exhibiting distinct differences between the monomeric form in solution and the solid thin-film state.

As a monomer in solution, DBPn displays a weaker and blue-shifted absorption profile compared to linear pentacene. acs.org This is a direct consequence of the nonlinear annulation of the benzene rings, which modifies the electronic transitions of the pentacene core. acs.org

Upon transition from a monomer to a solid-state thin film, the absorption spectrum of DBPn undergoes significant changes. A substantial red shift of approximately 60 nm (0.25 eV) is observed, extending the absorption coverage beyond 610 nm. acs.org This bathochromic shift is accompanied by a nearly five-fold enhancement in absorption strength. acs.orgacs.org These phenomena are clear indicators of strong intermolecular π-π interactions and cooperative effects within the solid state, which lead to a stabilization of the energy levels. acs.org In single crystals, polarization-dependent optical absorption measurements reveal a large anisotropy in the ac plane. nih.govnih.gov

UV/Vis Absorption Properties of this compound

FormKey Spectral FeaturesReference
Monomer (in solution)Weaker and blue-shifted absorption compared to linear pentacene. acs.org
Thin Film~60 nm red shift compared to monomer; ~5x enhancement in absorption strength. Strong anisotropy observed in single crystals. acs.orgacs.orgnih.gov

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy reveals the ultrafast excited-state dynamics of this compound, particularly the process of singlet fission (SF) in the thin-film state. Singlet fission is a process where a singlet exciton (B1674681) converts into two triplet excitons, a property of significant interest for photovoltaic applications.

Singlet Fission Dynamics in this compound Thin Film

ProcessDescriptionTime Constant (τ)Reference
Singlet Exciton → Triplet PairFormation of the correlated triplet pair state ¹(T₁T₁) from the initial singlet exciton.~5.2 ps acs.orgacs.org
Triplet Pair → Free TripletsDissociation of the correlated triplet pair into two independent triplet excitons.~135 ps acs.org

Momentum-Dependent Electron Energy-Loss Spectroscopy (EELS)

Momentum-dependent Electron Energy-Loss Spectroscopy (EELS) on high-quality single crystals of this compound provides detailed information about the behavior of excitons (bound electron-hole pairs) within the crystal lattice. nih.gov This technique allows for the mapping of the exciton band structure, or exciton dispersion. nih.govacs.org

The EELS measurements show a clear exciton dispersion for the lowest singlet exciton in DBPn. nih.govnih.gov For momentum vectors parallel to the crystallographic 'a' axis, a distinct upward shift in the exciton energy is observed as momentum increases. nih.govacs.org The experiments also reveal a Davydov splitting of approximately 110 meV, which is slightly lower than the 120 meV observed in its close relative, pentacene. nih.govnih.gov Davydov splitting arises from the presence of symmetrically inequivalent molecules within the crystal's unit cell. nih.gov

Analysis of the exciton dispersion using a one-dimensional model indicates that the electron- and hole-transfer integrals in this compound are smaller by about 36% compared to those in pentacene. nih.gov This suggests a lower charge carrier mobility in DBPn. nih.gov The spectral weight distribution is strongly dependent on momentum, indicating a significant admixture of Frenkel excitons, charge-transfer excitons, and vibrational modes. nih.govnih.gov

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) Spectroscopy

Based on a thorough review of the available scientific literature, no experimental or theoretical data on the Circular Dichroism (CD) or Circularly Polarized Luminescence (CPL) spectroscopy of this compound have been reported.

Electrochemistry (e.g., Cyclic Voltammetry)

Despite the importance of electrochemical data for determining frontier molecular orbital energy levels (HOMO/LUMO), specific experimental results from techniques such as cyclic voltammetry for this compound are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A review of the scientific literature indicates that the ¹H NMR and ¹³C NMR spectra for this compound, including specific chemical shift assignments, have not been published.

Structure Property Relationships and Design Principles for Dibenzo A,l Pentacene Based Materials

Correlation of Molecular Geometry and Electronic Properties

The electronic behavior of dibenzo[a,l]pentacene and its derivatives is intrinsically linked to their three-dimensional structure. Deviations from planarity and the incorporation of non-standard ring structures can profoundly influence the frontier molecular orbitals and, consequently, the material's electronic and optical properties.

While larger acenes are often depicted as planar, they can exhibit significant distortion. Inherent strain within the fused ring system can lead to a twisted molecular backbone. This twisting has a notable effect on the electronic properties of the molecule.

The following table summarizes the theoretical impact of twisting on the HOMO-LUMO gap of acenes based on computational studies.

AceneChange in HOMO-LUMO Gap with TwistingReference
Naphthalene (B1677914)-0.24 eV d-nb.infonih.gov
Pentacene (B32325)-0.04 eV d-nb.infonih.gov

This data is derived from computational models and illustrates the trend of a decreasing HOMO-LUMO gap with increased molecular twisting.

The incorporation of non-benzenoid rings, such as seven-membered rings or the five-seven fused ring system of azulene (B44059), into the this compound framework is a powerful strategy for tuning its electronic properties.

Azulene Units: Azulene, an isomer of naphthalene, possesses a significant dipole moment and a smaller HOMO-LUMO gap. nih.gov Fusing azulene units into the pentacene backbone creates derivatives with unique electronic and structural characteristics. researchgate.netrsc.org These azulene-containing isomers of this compound often exhibit enhanced stability compared to their all-benzenoid counterparts. rsc.org The fusion pattern of the azulene units significantly influences the resulting electronic properties. rsc.org For example, diazulene-fused heptacyclic aromatic hydrocarbons, which are isomers of this compound, have been synthesized and their optical and electrochemical properties were found to be dependent on the cis, trans, or zigzag configuration of the fused rings. rsc.org The trans-configured isomer, in particular, has shown promising semiconducting properties with a hole mobility of up to 0.22 cm²/V·s. rsc.org The inherent asymmetry and unique frontier molecular orbitals of azulene contribute to a narrowing of the HOMO-LUMO energy gap in the fused molecules. nih.govrsc.org

Seven-Membered Rings: The integration of seven-membered rings into the pentacene structure also leads to novel materials with interesting properties. These "heptagon-embedded" pentacenes can maintain a nearly flat polycyclic framework. researchgate.net Derivatives of dibenzo[d,d']benzo[1,2-a:4,5-a']dicycloheptenes have been synthesized and shown to function as p-type semiconductors in solution-processed thin-film transistors, achieving field-effect mobilities as high as 0.76 cm²/V·s. researchgate.net

The table below highlights the impact of incorporating non-benzenoid rings on the properties of pentacene-based molecules.

Molecule TypeKey FeaturesResulting PropertiesReference
Diazulene-fused heptacyclic isomerTrans configuration of two azulene unitsEnhanced stability, hole mobility of 0.22 cm²/V·s rsc.org
Heptagon-embedded pentaceneNearly flat framework with seven-membered ringsp-type semiconductor, mobility up to 0.76 cm²/V·s researchgate.net

Engineering Molecular Packing for Optimized Charge Transport

The arrangement of molecules in the solid state, or molecular packing, is a critical determinant of charge transport efficiency in organic semiconductors. For this compound-based materials, engineering the molecular packing is a key strategy to optimize their performance in electronic devices. The introduction of various substituent groups can be used to control the intermolecular interactions and thus the packing motif. nih.gov

For instance, in studies of dibenzo[a,m]rubicenes, a nonplanar cyclopenta-fused polycyclic aromatic hydrocarbon, the conformation and molecular packing in the solid state were effectively tuned by the choice of substituting groups. nih.gov Silylethynylated derivatives, for example, were found to act as p-type organic semiconductors with charge carrier mobilities reaching up to 1.0 cm²/V·s in solution-processed thin-film transistors. nih.gov Similarly, for dialkylated dibenzo[a,h]anthracenes, isomers of this compound, the structure of the alkyl chains significantly influences the molecular arrangement. researchgate.net Linear n-dodecyl chains promote a 2D lamellar herringbone packing structure, which is conducive to high charge carrier mobility (up to 2.97 cm²/V·s), while bulkier pentyl-cyclohexyl groups lead to an intertwined packing motif with more moderate mobility (around 0.45 cm²/V·s). researchgate.net

The interaction with the substrate also plays a crucial role in the molecular packing of the initial layers of a thin film, which are paramount for charge transport in devices like organic field-effect transistors (OFETs). nih.gov Atomistic molecular dynamics simulations of pentacene monolayers on amorphous silica (B1680970) have revealed that the molecular packing and dynamics are influenced by the surface potential of the dielectric. nih.gov These substrate-induced variations in packing can lead to significant differences in intermolecular electronic couplings compared to the bulk crystal. nih.gov

Rational Design of Derivatives for Specific Electronic Functions

The rational design of this compound derivatives allows for the fine-tuning of their electronic properties for specific applications, such as in OFETs. ntnu.notcichemicals.comtcichemicals.com Functionalization of the pentacene core can alter the HOMO and LUMO energy levels, modify the molecular shape to influence packing, and improve solubility and stability. ntnu.no

One successful strategy involves the introduction of electron-donating or electron-withdrawing groups. For example, the chemical modification of pentacene with nitro (electron-withdrawing) and amine (electron-donating) groups has been shown to reduce the energy gap and increase the chemical activity of the molecules. nih.gov The position of these functional groups also significantly affects the charge distribution within the molecule. nih.gov

Another approach is the synthesis of unsymmetrical derivatives. For example, appending functionalized anthracene (B1667546) moieties to a pentacene core has resulted in dyads with interesting electronic properties. nih.gov The packing arrangement of these anthracene-pentacene dyads in the solid state can be remarkably similar despite different substituents on the anthracene unit. nih.gov One such derivative exhibited ambipolar behavior in an OFET with electron and hole mobilities of 7.6 × 10⁻³ and 1.6 × 10⁻¹ cm²/V·s, respectively. nih.gov

The synthesis of diazulene-fused heptacyclic aromatic hydrocarbons also exemplifies the rational design of derivatives with enhanced properties. rsc.org These isomers of this compound are more stable than their all-benzene counterparts and exhibit distinct optical and electrochemical behaviors based on their molecular configurations. rsc.org

The following table provides examples of rationally designed pentacene derivatives and their resulting electronic functions.

Derivative TypeDesign StrategyElectronic Function/PropertyReference
Anthracene-pentacene dyadAppending functionalized anthraceneAmbipolar charge transport nih.gov
Diazulene-fused heptacyclic isomerIncorporation of azulene units in a trans configurationp-type semiconductor with enhanced stability rsc.org
Nitro/Amine substituted pentaceneAddition of electron-withdrawing/donating groupsReduced energy gap, increased chemical activity nih.gov

Understanding Molecular Stability and Environmental Interactions

The practical application of this compound-based materials in electronic devices is contingent upon their stability under operational and ambient conditions. Understanding the factors that influence their stability and their interactions with the environment is crucial for designing robust materials.

Dibenzo-fused pentacenes can exhibit high thermal stability. For instance, dialkylated dibenzo[a,h]anthracene derivatives have shown excellent thermal stability, with decomposition temperatures (defined as 5% weight loss) exceeding 395°C. rsc.orgrsc.org The nature of the alkyl substituent can further enhance this stability; a cyclohexyl-containing group was found to be more effective at improving intrinsic thermal stability than a linear alkyl chain, with the 5% loss temperature increasing from 397°C to 434°C. rsc.orgrsc.org The functionalization of the pentacene core is a key strategy to improve not only electronic properties but also stability. ntnu.no Thermal gravimetric analysis (TGA) is a common technique to assess the stability of these molecules. ntnu.no

The following table summarizes the thermal stability of some dibenzo[a,h]anthracene derivatives, which can provide insight into the stability of the dibenzo-fused pentacene core.

CompoundSubstituentDecomposition Temperature (Td at 5% loss)Reference
C12-DBA-C12n-dodecyl397 °C rsc.orgrsc.org
Cy5-DBA-Cy5pentyl-cyclohexyl434 °C rsc.orgrsc.org

Potential Research Directions and Future Outlook

Exploration of Novel Synthetic Routes for Dibenzo[a,l]pentacene

The synthesis of complex polycyclic aromatic hydrocarbons like this compound often presents significant challenges, including issues of yield, scalability, and the introduction of functional groups. While numerous synthetic methodologies exist for linear acenes and other dibenzopentacene isomers like dibenzo[a,e]pentalenes, novel and efficient synthetic routes specifically targeting the [a,l] isomer are not yet widely established in the scientific literature. mdpi.com

Future research in this area will likely focus on developing synthetic strategies that offer high yields and regioselectivity. Methodologies such as Diels-Alder reactions with subsequent reductive aromatization, which have been successfully employed for the synthesis of related compounds like dibenzo[a,l]tetracene, could be adapted for this compound. tandfonline.com The exploration of transition-metal-catalyzed cross-coupling reactions and innovative cyclization techniques could also provide more direct and versatile pathways to the this compound core. A significant breakthrough in this area would be the development of a synthetic route that allows for the straightforward introduction of various substituents, enabling the fine-tuning of the molecule's electronic and physical properties.

Development of this compound-Based Organic Semiconductors for Advanced Optoelectronic Applications

The development of high-performance organic semiconductors is a driving force in the field of organic electronics. Pentacene (B32325) and its derivatives are well-regarded for their excellent charge transport characteristics in devices like organic thin-film transistors (OTFTs). bris.ac.ukrsc.org The unique, non-linear structure of this compound is expected to influence its molecular packing in the solid state, which in turn will affect its performance as a semiconductor.

Future investigations will likely involve the fabrication and characterization of OTFTs and other optoelectronic devices using this compound as the active material. Key performance metrics, such as charge carrier mobility, on/off current ratio, and threshold voltage, will need to be systematically evaluated. A comparative analysis with other pentacene isomers and established organic semiconductors will be crucial to assess the potential of this compound in this domain. Furthermore, the introduction of functional groups to the this compound core could be explored to enhance its solubility, stability, and electronic properties, potentially leading to improved device performance. The photostability of this compound, which has been shown to be superior to that of pentacene, is a promising characteristic for long-lasting optoelectronic applications. acs.org

Fundamental Investigations into Exciton (B1674681) and Charge Carrier Dynamics in this compound Crystals

Understanding the fundamental photophysical processes that occur in organic materials upon light absorption is critical for optimizing their performance in applications such as photovoltaics. One such process, singlet fission, where a singlet exciton splits into two triplet excitons, has the potential to significantly enhance the efficiency of solar cells. While singlet fission has been extensively studied in linear pentacene, the dynamics in its non-linear isomers are less understood.

Recent studies on this compound thin films have revealed that it undergoes ultrafast singlet fission with a time constant of approximately 5.2 picoseconds, leading to the formation of a triplet pair state that subsequently dissociates into long-lived free triplets with a near-unity yield. acs.org This finding is particularly significant as this compound exhibits greater photostability compared to linear pentacene. acs.org

Future research will likely delve deeper into the exciton and charge carrier dynamics in single crystals of this compound to eliminate the effects of grain boundaries and structural defects present in thin films. Advanced spectroscopic techniques, such as time-resolved terahertz spectroscopy, can be employed to probe the intrinsic charge carrier mobility and relaxation pathways. exeter.ac.uk A thorough understanding of these fundamental processes will provide valuable insights for the rational design of this compound-based materials for efficient light-harvesting and energy conversion applications.

PropertyValueSource
Singlet Fission Time Constant~5.2 ps acs.org
Singlet Fission YieldNear-unity acs.org

Computational Predictions for Novel this compound Derivatives

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting the structural, electronic, and optical properties of novel organic materials before their synthesis. unict.itnih.gov Such theoretical studies can guide experimental efforts by identifying promising candidates with desired characteristics.

For this compound, computational studies can be employed to predict the impact of various functional groups on its key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and reorganization energies. rsc.org These parameters are crucial for determining the charge transport properties and the potential of a material in organic electronic devices. Furthermore, theoretical calculations can simulate the absorption and emission spectra of novel derivatives, aiding in the design of materials for specific optoelectronic applications. Molecular dynamics simulations can also provide insights into the solid-state packing of these derivatives, which is a critical factor influencing charge transport. unict.it The overarching goal of these computational endeavors is to establish clear structure-property relationships that can accelerate the discovery of new high-performance organic semiconductors based on the this compound framework.

Predicted PropertySignificance
HOMO/LUMO Energy LevelsDetermines charge injection and transport properties.
HOMO-LUMO GapInfluences the optical absorption and electronic transitions.
Reorganization EnergyAffects the rate of charge transfer between molecules.
Absorption/Emission SpectraPredicts the material's interaction with light.
Solid-State PackingCrucial for understanding charge transport in thin films.

Integration into Supramolecular Assemblies and Framework Materials

The precise arrangement of molecules in the solid state is paramount for achieving optimal performance in organic electronic devices. Supramolecular chemistry offers a powerful approach to control molecular assembly through non-covalent interactions. Integrating functional molecules like this compound into well-defined supramolecular structures or framework materials, such as metal-organic frameworks (MOFs), can lead to enhanced electronic coupling and charge transport properties. nih.govrsc.org

Future research could explore the design and synthesis of this compound derivatives functionalized with recognition motifs that can direct their assembly into specific supramolecular architectures. The use of triptycene-based supramolecular scaffolds, which have been shown to facilitate the two-dimensional assembly of pentacene, could be a promising strategy to control the packing of this compound and study its intrinsic properties in a well-ordered environment. nih.govchemrxiv.org Furthermore, the incorporation of this compound as a linker in MOFs could lead to novel crystalline materials with long-range order and tunable electronic properties. rsc.org The investigation of these highly ordered systems will not only provide fundamental insights into the structure-property relationships of this compound but also pave the way for its application in advanced materials with tailored functionalities.

Q & A

Q. What are the established synthesis routes for Dibenzo[a,l]pentacene, and what key intermediates are involved?

this compound (DBPen) is synthesized via a Diels-Alder reaction between 1,2-naphthyne (generated in situ from 1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate and CsF) and a diene precursor, followed by aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene. This yields a mixture of regioisomers (e.g., trans-DBPen and cis-DBPen), which can be separated via chiral HPLC. Key intermediates include ketal-protected precursors (e.g., 9a/9b), which are stable and soluble for further functionalization .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Proton NMR : Distinct sp³ singlet signals (e.g., 4.85–4.96 ppm) differentiate isomers based on aromatic conjugation patterns .
  • Fluorescence Spectroscopy : Used to study optical properties and quenching mechanisms in solvents of varying polarity .
  • HPLC : Chiral columns resolve regioisomers, essential for purity assessment .

Q. How should this compound be handled to ensure stability during experiments?

Store under inert gas (e.g., argon) in airtight containers, away from oxidizers. Use gloveboxes for air-sensitive procedures. Degradation risks include oxidation and dimerization under light or ambient conditions .

Advanced Research Questions

Q. How does the extended π-conjugation of this compound influence its electronic structure and charge transport properties?

The fused pentacene backbone enables high electron delocalization, leading to narrow HOMO-LUMO gaps (~1.7 eV) and strong intermolecular π-π stacking. Computational studies (e.g., QM/EC models) show polarization energies in crystalline clusters account for ~57% of bulk charge transport efficiency, comparable to anthracene and tetracene .

Q. Table 1: Electronic Properties of Acenes

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)Polarization Energy (eV)
Naphthalene-6.3-1.15.20.6
Anthracene-5.7-2.13.60.77
This compound-5.2-3.51.70.57
Data derived from QM/EC cluster calculations .

Q. What methodologies resolve contradictions in fluorescence quenching studies of this compound?

Fluorescence quenching by nitromethane is analyzed via Stern-Volmer plots to distinguish static vs. dynamic mechanisms. Inner-filtering artifacts are minimized by calibrating solvent polarity and solute concentration. Key findings show quenching efficiency correlates with solvent dielectric constant, suggesting dipole-dipole interactions dominate .

Q. How do structural isomers of this compound impact material performance in optoelectronic devices?

Trans-DBPen exhibits higher crystallinity and charge mobility (µ ≈ 0.4 cm² V⁻¹ s⁻¹) than cis-DBPen due to optimal π-orbital overlap. Grazing-incidence XRD and DFT modeling reveal trans-isomers adopt a herringbone packing, reducing trap states in thin-film transistors .

Q. What computational frameworks predict the thermodynamic stability of this compound derivatives?

Density functional theory (DFT) with ωB97X-D/6-31+G(d,p) basis sets accurately calculates vertical detachment energies (vDEs) and ionization potentials. For clusters, ΔSCF methods account for electronic polarization, showing deviations <0.3 eV from experimental bulk values .

Methodological Considerations

  • Synthetic Optimization : Replace DDQ with milder oxidants (e.g., MnO₂) to reduce side reactions during aromatization .
  • Morphology Control : Vacuum deposition at 80–100°C enhances thin-film crystallinity for OFET applications .
  • Data Validation : Cross-reference experimental vDEs with computational models to resolve discrepancies in charge transport studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.